2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate
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Overview
Description
The compound “2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate” is a type of coumarin derivative . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been widely employed in bioorganic chemistry, molecular recognition, and materials science .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis
The α-bromocarbonyl moiety present in similar compounds showed high reactivity towards nucleophilic displacement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using 1H-NMR and 13C-NMR . For example, the ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Scientific Research Applications
- In Vitro : Studies have shown that 2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate inhibits proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines . It induces cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.
- 2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate exhibits antifungal properties against strains such as Aspergillus niger and Candida albicans . Its ability to inhibit fungal growth makes it relevant for antifungal drug development.
- Molecular docking studies have explored the interaction of this compound with HIV-1 proteins. Although further research is needed, it shows promise as a potential anti-HIV agent .
- The chromenyl moiety in 2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate suggests antioxidant activity. Investigating its ability to scavenge free radicals and protect against oxidative stress is essential .
- Researchers have synthesized derivatives of this compound to explore structure-activity relationships. Modifying functional groups may enhance its bioactivity .
Anticancer Properties
Antifungal Activity
Anti-HIV-1 Activity
Antioxidant Potential
Chemical Synthesis and Modification
Mechanism of Action
Mode of Action
Similar compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines .
Biochemical Pathways
Similar compounds have been shown to induce cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been shown to prevent tumor growth in vivo .
Action Environment
It’s known that factors such as temperature, ph, and presence of other compounds can influence the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O4S/c21-19-16(13-5-2-1-3-6-13)11-14-8-9-15(12-17(14)24-19)23-20(22)18-7-4-10-25-18/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVQLZRFOXQXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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